Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Overview
Description
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is a chemical compound known for its significant role in various scientific research fields It is a derivative of glycine, an amino acid, and features a complex structure that includes a phenoxy group and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- typically involves multiple steps, starting with the preparation of the isoquinoline core. The phenoxy group is introduced through a nucleophilic substitution reaction, followed by the attachment of the glycine moiety via an amide bond formation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield dihydroisoquinoline derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine
- Roxadustat
- (4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine
Uniqueness
Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is unique due to its specific structural features, such as the combination of a phenoxy group and an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTQMDIOPUYGIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472297 | |
Record name | Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708263-68-7 | |
Record name | Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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